1-Bromo-2-methylhexadecane
Description
Significance of Branched Long-Chain Bromoalkanes in Synthetic Design
Branched long-chain bromoalkanes are a structurally important class of molecules in synthetic organic chemistry. The branching in the carbon chain, as seen in 1-Bromo-2-methylhexadecane, influences the physical properties of the molecule; for instance, branched isomers typically exhibit lower boiling points compared to their straight-chain counterparts. ksu.edu.sa This structural feature is crucial in the design of complex organic molecules and advanced materials.
These compounds are valued as versatile intermediates for synthesizing a wide array of other organic compounds. ijrpr.comchemistnotes.com The presence of the bromo- group provides a reactive site for various chemical transformations, including nucleophilic substitution and elimination reactions. ijrpr.comchemguide.co.uk The long, branched alkyl chain can be incorporated into larger molecules to modify properties such as solubility and to create specific molecular architectures. Long-chain C17 alkyl groups are utilized in the synthesis of surfactants, plasticizers, and other specialty chemicals. cymitquimica.com Furthermore, branched alkyl structures are integral components in many biologically active molecules, making their synthesis a key focus in medicinal chemistry research. researchgate.net
Research Context and Current Academic Landscape of Alkyl Halide Chemistry
Alkyl halides, or haloalkanes, hold a central and enduring position in the field of organic chemistry due to their wide-ranging reactivity and applications. ijrpr.com They are considered fundamental building blocks, offering versatile functional groups for the construction of more complex molecular structures. ijrpr.comopenaccesspub.org The carbon-halogen bond is polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles, which is the basis for many substitution reactions. ksu.edu.sastudypug.com
The academic landscape of alkyl halide chemistry is dynamic and continually evolving. numberanalytics.com Current research trends are focused on the development of more efficient, selective, and environmentally benign synthetic methodologies. numberanalytics.com A significant area of innovation involves the use of transition metal catalysts, such as palladium, in cross-coupling reactions, which has revolutionized the formation of carbon-carbon bonds. numberanalytics.com There is also a growing emphasis on green chemistry principles, aiming to minimize waste and reduce the environmental impact of chemical synthesis. numberanalytics.com Emerging technologies, such as electrochemistry, are being explored to drive novel reactions like the allylation of unactivated alkyl halides under mild, transition-metal-free conditions. rsc.org These advancements expand the synthetic utility of alkyl halides, enabling the creation of novel pharmaceuticals, polymers, and advanced materials. openaccesspub.orgnumberanalytics.com
Scope and Research Objectives Pertaining to this compound
Research involving this compound is primarily focused on its application as a specialized chemical intermediate. The principal objective is to utilize its unique structure—a long, seventeen-carbon chain with a methyl branch—as a building block in the synthesis of new materials and complex molecules. cymitquimica.com
Specific research aims include leveraging this compound as a branched alkyl source to enhance the solubility of target molecules in organic media. tcichemicals.com In materials science, the incorporation of the 2-methylhexadecyl group can influence the thermal and mechanical properties of polymers and other materials. openaccesspub.org Therefore, the scope of research is centered on synthetic applications where the introduction of this large, branched, and lipophilic moiety can confer desirable physical or chemical properties to the final product. A key research document mentions a specific synthesis scheme for 1-bromo-2-methyl hexadecane (B31444), indicating its importance as a target for synthetic chemists. nii.ac.jp
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 81367-59-1 |
| Molecular Formula | C₁₇H₃₅Br |
| Molecular Weight | 319.36 g/mol |
| Synonyms | 2-Methylhexadecyl Bromide |
| Appearance | Colorless to Almost colorless clear liquid |
| Purity | >98.0% (GC) |
This table is generated based on data from multiple sources. cookechem.comtcichemicals.comchemicalbook.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methylhexadecyl Bromide |
| Carbon tetrachloride |
| Chloroform |
| 1,1,1-Trichloroethane |
| Dichloromethane |
| Iodomethane |
| Chloromethane |
| 2,4-dichlorophenoxyacetic acid |
| Trichloroethylene |
| Tetrachloroethylene |
| Chloramphenicol |
| Thyroxine |
| 3-phenylpropyl bromide |
| 2-bromopropane |
| tert-butyl bromide |
| 2-(4-(tert-butyl)phenyl) allyl ethyl carbonate |
| 1-Bromo-2-methylpropane |
| Isobutanol |
| Hydrobromic acid |
| Sulfuric acid |
| Bromo-n-butane |
| Bromo-t-butane |
| Bromo-sec-butane |
| 1-Bromo-2,3-dimethylhexane |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methylhexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35Br/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h17H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPILDWLZOLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444528 | |
| Record name | 1-Bromo-2-methylhexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81367-59-1 | |
| Record name | 1-Bromo-2-methylhexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Methylhexadecane
Transformations Involving the Carbon-Bromine Bond
The carbon-bromine (C-Br) bond in 1-bromo-2-methylhexadecane is the primary site of reactivity, susceptible to a variety of transformations including nucleophilic substitution, elimination, and the formation of organometallic reagents. The steric hindrance provided by the methyl group at the C-2 position, adjacent to the carbon bearing the bromine atom, significantly influences the reaction pathways and mechanisms.
Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. These reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). savemyexams.compressbooks.pub
The structure of this compound, a primary alkyl halide with branching at the adjacent carbon, presents an interesting case for the competition between SN1 and SN2 pathways.
SN2 Mechanism: This mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. savemyexams.comechemi.com The rate of an SN2 reaction is sensitive to steric hindrance. pearson.com In the case of this compound, the methyl group at the C-2 position creates steric bulk that hinders the backside attack required for an SN2 reaction. pearson.comquora.com This steric hindrance makes the SN2 pathway less favorable compared to a straight-chain primary alkyl halide. pearson.com
SN1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate. savemyexams.comlibretexts.org The rate-determining step is the formation of this carbocation. libretexts.org Primary alkyl halides, like this compound, are generally poor substrates for SN1 reactions because they would form a highly unstable primary carbocation. libretexts.orgvaia.com While carbocation rearrangements can occur to form a more stable carbocation, the initial formation of the primary carbocation is energetically unfavorable. quora.com
The choice between SN1 and SN2 pathways is influenced by several factors, including the substrate structure, the nature of the nucleophile, the solvent, and the temperature.
| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |
| Substrate | Tertiary > Secondary > Primary pressbooks.pubmasterorganicchemistry.com | Methyl > Primary > Secondary > Tertiary pressbooks.pubmasterorganicchemistry.com | As a primary halide, SN2 is generally favored, but steric hindrance from the adjacent methyl group slows this pathway. quora.comlibretexts.org |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) pressbooks.pub | Strong nucleophiles (e.g., OH⁻, CN⁻) pressbooks.pub | The choice of nucleophile can direct the reaction towards one pathway over the other. |
| Solvent | Polar protic solvents (e.g., water, ethanol) pressbooks.pubnumberanalytics.com | Polar aprotic solvents (e.g., acetone, DMSO) pressbooks.pubnumberanalytics.com | The solvent can stabilize the carbocation intermediate in SN1 or facilitate the concerted mechanism of SN2. |
| Leaving Group | Good leaving groups numberanalytics.com | Good leaving groups | Bromine is a good leaving group, which is a prerequisite for both reaction types. |
Elimination reactions of this compound result in the formation of an alkene through the removal of the hydrogen and bromine atoms from adjacent carbons. These reactions primarily proceed via the E1 (elimination unimolecular) or E2 (elimination bimolecular) mechanisms. numberanalytics.comlibretexts.org
E2 Mechanism: This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the one bearing the bromine, and the C-Br bond breaks simultaneously to form a double bond. libretexts.org The E2 mechanism requires a specific anti-periplanar arrangement of the hydrogen and the leaving group. libretexts.org For this compound, there are two different types of β-hydrogens that can be removed, potentially leading to a mixture of products. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product when using a small, strong base. libretexts.orglibretexts.org However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. youtube.com
E1 Mechanism: This is a two-step process that begins with the formation of a carbocation intermediate, the same as in the SN1 pathway. numberanalytics.comlibretexts.org In a subsequent step, a weak base removes a proton from an adjacent carbon to form the alkene. libretexts.org Since this compound is a primary halide, the formation of the initial primary carbocation is disfavored, making the E1 pathway less likely under most conditions. libretexts.org
The competition between E1 and E2, as well as with substitution reactions, is dependent on the reaction conditions.
| Factor | Favors E1 | Favors E2 | Relevance to this compound |
| Substrate | Tertiary > Secondary > Primary numberanalytics.com | Tertiary > Secondary > Primary | As a primary halide, the E2 pathway is generally more accessible than E1. numberanalytics.com |
| Base | Weak bases (e.g., H₂O, ROH) numberanalytics.com | Strong, concentrated bases (e.g., EtO⁻, t-BuOK) numberanalytics.com | Strong bases favor the bimolecular E2 mechanism. |
| Solvent | Polar protic solvents numberanalytics.com | Aprotic or less polar solvents | The solvent choice can influence the reaction pathway. |
| Temperature | Higher temperatures favor elimination over substitution masterorganicchemistry.com | Higher temperatures favor elimination over substitution masterorganicchemistry.com | Heating the reaction mixture will generally increase the yield of elimination products. |
This compound can be used to prepare organometallic reagents, most notably Grignard reagents. libretexts.org These reagents are formed by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgwikipedia.org
The reaction involves the insertion of magnesium into the carbon-bromine bond, which reverses the polarity of the carbon atom. bethunecollege.ac.in This process, known as "umpolung," transforms the electrophilic carbon of the alkyl halide into a nucleophilic carbon in the Grignard reagent. bethunecollege.ac.in
The formation of the Grignard reagent is sensitive to moisture and oxygen, so the reaction must be carried out under anhydrous conditions. libretexts.orgchemicalnote.com The magnesium metal surface is often activated using methods like crushing, or with activating agents such as iodine or 1,2-dibromoethane (B42909) to initiate the reaction. wikipedia.orgwvu.edu
Once formed, the 2-methylhexadecylmagnesium bromide is a powerful nucleophile and a strong base. mnstate.edu It can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds, making it a valuable tool in organic synthesis. mnstate.edu
The carbon-bromine bond of this compound can participate in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. fishersci.eslibretexts.org
While typically used for coupling aryl or vinyl halides, the Suzuki-Miyaura reaction can also be applied to alkyl halides. For this compound, this would involve its reaction with an organoboronic acid or ester to form a new carbon-carbon bond.
The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the alkyl halide (this compound) to form a palladium(II) intermediate.
Transmetalation: The organoboron compound transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.
The success of such a reaction with this compound would depend on finding suitable catalytic conditions to overcome the challenges associated with using alkyl halides, such as slower rates of oxidative addition and the potential for β-hydride elimination as a side reaction.
The activation and subsequent cleavage of the C-Br bond in this compound are fundamental to its reactivity. Studies on similar bromoalkanes show that this bond can be activated through various means, including electrochemical reduction. mdpi.com
Electrochemical studies on related aromatic bromides have shown that the injection of an electron can lead to the formation of a radical anion. mdpi.com This transient species can then undergo cleavage of the C-Br bond to form a bromide anion and an organic radical. mdpi.com This process is a key step in understanding the mechanisms of certain polymerization and cross-coupling reactions. mdpi.com
While specific studies on the C-Br bond activation of this compound are not prevalent, the principles derived from studies of other bromoalkanes and aromatic bromides provide a framework for understanding its potential behavior in such reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)
Functionalization of Remote C-H Bonds within the Alkyl Chain
While the primary reactive site in this compound is the C-Br bond, the long alkyl chain presents opportunities for the functionalization of remote C-H bonds. These reactions are typically more challenging to achieve selectively but can be accomplished through intramolecular processes.
One common strategy involves the initial conversion of the bromo group into a reactive intermediate that can then interact with a C-H bond elsewhere in the molecule. For example, the formation of a radical at the C-1 position, perhaps through a process initiated by a radical initiator, could lead to an intramolecular hydrogen atom transfer. This would move the radical center to a different position along the alkyl chain, allowing for subsequent functionalization at that new site.
The regioselectivity of such an intramolecular reaction is often governed by the stability of the transition state, with 5- or 6-membered ring transition states being kinetically favored. This would preferentially functionalize the C-H bonds at the C-5 or C-6 positions. The long, flexible nature of the hexadecyl chain in this compound allows for the molecule to adopt conformations that facilitate these intramolecular reactions.
Site-Selective C-H Activation and Functionalization
The selective functionalization of a specific C-H bond in a molecule like this compound, which possesses numerous chemically similar C-H bonds, presents a significant challenge in synthetic chemistry. nih.gov C-H activation strategies aim to convert these typically inert bonds into reactive handles for further chemical modification, offering an atom-economical approach to complex molecules. mt.com
For a long-chain alkane, achieving site-selectivity requires overcoming the obstacle of differentiating between multiple secondary (CH₂) and terminal methyl (CH₃) groups. nih.gov Research into transition metal-catalyzed C-H activation has shown that directing groups are often necessary to guide a catalyst to a specific C-H bond. nih.govrsc.org In the absence of a strong directing group within the this compound structure, selectivity can be difficult to control. However, strategies have been developed for the C-H functionalization of substrates with long alkyl chains. beilstein-journals.org Catalytic systems, often involving metals like ruthenium or palladium, can show a preference for C-H bonds at positions electronically or sterically differentiated from others. rsc.org The presence of the methyl group at the C-2 position introduces a tertiary C-H bond, which is typically more reactive towards certain activation processes than the secondary C-H bonds along the chain.
Advanced catalytic approaches utilize templates or ligands that control the geometry and distance of the approach to a target C-H bond, enabling functionalization at sites remote from existing functional groups. nih.gov Such methods could potentially be adapted to achieve selective functionalization along the hexadecyl chain of this compound.
Radical-Mediated C-H Functionalization Strategies
Radical-mediated reactions offer a powerful alternative for C-H functionalization. nih.gov These processes typically involve the generation of a highly reactive radical species that can abstract a hydrogen atom from an alkane chain, creating a carbon-centered radical. iu.edursc.org This alkyl radical can then be trapped by another reagent to form a new C-C, C-O, or C-N bond. nih.gov
One classic strategy is the Hofmann-Löffler-Freytag (HLF) reaction, which typically involves an N-haloamine that, upon initiation, generates a nitrogen-centered radical. This radical can then perform an intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT) to abstract a hydrogen from a δ- or ε-carbon, respectively. While this compound itself is not an N-haloamine, similar principles of intramolecular HAT can be applied in related systems. For intermolecular reactions, a radical initiator can generate a species that abstracts a hydrogen atom from the alkane chain. beilstein-journals.org The selectivity of this abstraction is influenced by the stability of the resulting carbon-centered radical (tertiary > secondary > primary). lumenlearning.com
Photoredox catalysis has emerged as a mild and efficient way to generate radicals for C-H functionalization. iu.edursc.org In a hypothetical application to this compound, a photocatalyst could initiate a process leading to hydrogen abstraction, enabling the introduction of functional groups at various positions along the alkyl chain, with a preference for the more reactive tertiary C-H at the 2-position or benzylic positions if an aryl group were present. rsc.org
Mechanistic Elucidation of Key Reactions
Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies are essential for elucidating the mechanisms of reactions involving this compound, such as nucleophilic substitution and elimination. nih.govsamipubco.com The primary nature of the carbon bearing the bromine atom suggests that nucleophilic substitution will likely proceed via a bimolecular (Sₙ2) mechanism. However, the methyl group at the C-2 position provides steric hindrance that can slow the Sₙ2 reaction and promote a competing bimolecular elimination (E2) pathway, especially with strong, bulky bases.
Kinetic studies would measure the reaction rate's dependence on the concentrations of both the alkyl halide and the nucleophile/base. echemi.com A second-order rate law would support a bimolecular mechanism. Thermodynamic studies would reveal the relative stability of products and intermediates, helping to predict the major reaction pathway under different conditions (e.g., temperature, solvent). samipubco.com For instance, elimination reactions are often favored at higher temperatures as they are typically more entropically favored than substitution reactions.
Table 1: Predicted Influence of Reaction Conditions on the Reactivity of this compound This table is based on established principles for analogous branched alkyl halides.
| Condition | Effect on Sₙ2 Pathway | Effect on E2 Pathway | Predicted Major Product |
|---|---|---|---|
| Nucleophile/Base | |||
| Strong, non-bulky (e.g., NaOH, CN⁻) | Favored | Possible, minor | Substitution (2-methylhexadecan-1-ol) |
| Strong, bulky (e.g., KOC(CH₃)₃) | Hindered | Strongly Favored | Elimination (2-methylhexadec-1-ene) |
| Solvent | |||
| Polar Aprotic (e.g., DMSO, Acetone) | Favored | Possible | Substitution favored |
| Polar Protic (e.g., Ethanol) | Possible | Favored with strong base | Competition, elimination increases with base strength |
| Temperature | |||
| Low Temperature | Substitution favored | Less favored | Substitution |
Intermediate Identification and Characterization
The identification of reaction intermediates is crucial for confirming a proposed mechanism. lumenlearning.comdbatu.ac.in Different reaction pathways for this compound would involve distinct intermediates or transition states.
Sₙ2 Mechanism : This is a single-step reaction that proceeds through a high-energy pentacoordinate transition state . echemi.com In this state, the incoming nucleophile and the departing bromide leaving group are both partially bonded to the same carbon atom, resulting in an inversion of stereochemistry if the carbon were chiral. This transition state is not a stable intermediate and cannot be isolated, but its existence can be inferred from kinetic data and stereochemical outcomes. nih.gov
E2 Mechanism : This pathway also involves a single, concerted step with a specific anti-periplanar transition state , where the abstracted hydrogen, the two carbons, and the leaving group lie in the same plane.
Sₙ1/E1 Mechanisms : While less likely for a primary halide, if a carbocation were to form (e.g., under strongly ionizing, non-nucleophilic conditions), a planar carbocation intermediate would be generated at the C-1 position. libretexts.org This primary carbocation is highly unstable but could potentially rearrange via a hydride shift from the C-2 position to form a more stable tertiary carbocation. This rearranged carbocation would then react with a nucleophile or lose a proton to give elimination products.
Radical Mechanism : In C-H functionalization, a carbon-centered radical intermediate is formed. lumenlearning.com This species is planar (sp² hybridized) at the radical center. lumenlearning.com The existence of radical intermediates can be proven by techniques such as electron spin resonance (ESR) spectroscopy or by using radical trapping agents that react with the intermediate to form a stable, identifiable product. dbatu.ac.in
Computational methods, such as Density Functional Theory (DFT) calculations, are also powerful tools for modeling the energies and structures of these transient species and transition states, providing theoretical support for proposed mechanisms. reddit.com
Applications in Advanced Organic Synthesis and Materials Science
1-Bromo-2-methylhexadecane as a Key Building Block
As a hydrocarbon building block, this compound provides a C17 branched alkyl group that is instrumental in synthesizing a range of organic compounds. cymitquimica.comcymitquimica.com The reactivity of the carbon-bromine bond allows for its participation in numerous organic reactions.
Synthesis of Complex Aliphatic Structures
Long-chain alkyl bromides are fundamental for constructing complex aliphatic structures, which form the backbone of many organic molecules. acs.org Compounds like this compound can be used in various carbon-carbon bond-forming reactions. For instance, nickel-catalyzed cross-electrophile coupling reactions between alkyl bromides and alkenyl acetates provide a modern method for synthesizing aliphatic alkenes under mild conditions with broad functional group tolerance. dicp.ac.cn Similarly, classical methods for preparing long-chain bromides have been developed, highlighting their importance as stable intermediates for further elaboration into more complex molecules. researchgate.netnih.gov The branched methyl group in this compound can influence the physical properties, such as the packing and crystallinity, of the resulting long-chain structures.
Precursor for Glycolipids
Glycolipids, molecules containing both a carbohydrate and a lipid component, are essential in various biological and material applications. The synthesis of these amphiphilic molecules often involves the alkylation of a protected carbohydrate unit with a long-chain alkyl halide. researchgate.net The hydroxyl groups of carbohydrates can readily react with alkylating agents like this compound in a nucleophilic substitution reaction to form ether linkages. This process allows for the introduction of the long, hydrophobic 2-methylhexadecyl chain, which is crucial for the self-assembly properties of the resulting glycolipids into structures like micelles or liposomes. rsc.org The synthesis of C-glycosides, where the alkyl group is attached directly to the anomeric carbon, can also be achieved using glycosyl halides and appropriate alkylating agents, further expanding the potential for creating diverse glycolipid analogues. nih.gov
Precursor for Chiral Molecules (e.g., Hydrazones)
Chiral auxiliaries are widely used to achieve asymmetric synthesis, and the alkylation of chiral hydrazones is a well-established method for the stereoselective α-alkylation of ketones and aldehydes. wikipedia.org In this methodology, a ketone or aldehyde is first converted into a chiral hydrazone using an auxiliary like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). nih.govmit.edu The resulting hydrazone is then deprotonated to form a nucleophilic azaenolate, which can react with an electrophile such as this compound. wikipedia.org This alkylation step creates a new carbon-carbon bond and a new chiral center with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields an α-alkylated ketone or aldehyde, now containing the 2-methylhexadecyl group, in high enantiomeric purity. nih.gov This strategy is a powerful tool for building complex chiral molecules from simple precursors. wikipedia.org
Synthesis of Deuterium-Labeled Compounds
Deuterium-labeled compounds are invaluable tools in mechanistic studies, metabolic research, and for enhancing the pharmacokinetic profiles of drugs. chem-station.com The synthesis of specifically labeled molecules often relies on building blocks that already contain deuterium (B1214612). This compound can serve as a precursor for introducing a deuterated C17 alkyl chain. Synthetic strategies could involve the use of deuterated starting materials to build the alkyl bromide. researchgate.net For instance, methods for the synthesis of deuterium-labeled alkyl bromides have been described, such as the reaction of sulfonate esters with deuterated reagents or catalytic hydrogen-deuterium exchange reactions on unsaturated precursors before bromination. nih.govmdpi.com A one-pot difluoromethylthiolation of alkyl electrophiles that can be adapted for deuterium labeling by using a deuterium source like D₂O also demonstrates a modern approach to creating such labeled molecules. rsc.org
Role in Polymer and Material Precursor Synthesis
The characteristics of this compound make it suitable for applications in polymer chemistry, particularly in controlling polymer architecture and properties.
Monomer or Initiator in Polymerization Studies
In the field of polymer science, alkyl halides are widely used as initiators for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). acs.orgwikipedia.org ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. cmu.edu this compound is an ideal candidate for an ATRP initiator. diva-portal.org
In a typical ATRP process, a transition metal catalyst reversibly activates the dormant polymer chain by abstracting the bromine atom from the initiator. rsc.org This action generates a radical that propagates by adding monomer units before being deactivated back to a dormant species. The use of this compound as an initiator would result in polymers where each chain is end-functionalized with a 2-methylhexadecyl group. This long, branched alkyl chain can significantly influence the properties of the final polymer, for example, by increasing its hydrophobicity or by inducing self-assembly in solution. d-nb.info
| Polymerization Role | Mechanism | Resulting Feature |
| Initiator | Atom Transfer Radical Polymerization (ATRP) | Incorporates a 2-methylhexadecyl group at the start of each polymer chain. |
| Table 2: Role of this compound in Polymer Synthesis. |
Design of Organic Semiconductor Components
The strategic incorporation of tailored side chains onto a conjugated polymer backbone is a cornerstone of modern materials science, enabling the fine-tuning of electronic properties for advanced organic semiconductor devices. This compound serves as a crucial building block in this context, providing a branched 2-methylhexadecyl side chain. While direct research findings on polymers specifically incorporating a 2-methylhexadecyl side chain are not extensively detailed in public literature, the well-documented effects of analogous branched alkyl groups allow for a scientifically grounded discussion of its role in the design of organic semiconductor components.
The primary function of attaching long, branched alkyl chains like the 2-methylhexadecyl group to a polymer backbone is to enhance solubility in common organic solvents. frontiersin.orgmdpi.comrsc.orgscielo.br This increased solubility is paramount for the cost-effective fabrication of large-area electronic devices through solution-based techniques such as spin-coating, blade-coating, and printing. Without such solubilizing groups, many rigid, high-performance conjugated polymers would be intractable, limiting their practical application.
Beyond solubility, the specific architecture of the side chain—including its length and the position of the branching point—profoundly influences the solid-state morphology of the polymer film. researchgate.netacs.orgimperial.ac.ukibm.com The branched structure of the 2-methylhexadecyl side chain, with the methyl group at the second carbon, introduces steric hindrance that can modulate the intermolecular π-π stacking distance of the polymer backbones. This modulation is a critical factor in determining the charge carrier mobility of the resulting semiconductor. While excessive steric hindrance can disrupt the ordered packing required for efficient charge transport, an optimized side-chain architecture can lead to favorable morphologies.
Research on analogous systems, particularly those based on diketopyrrolopyrrole (DPP) and other donor-acceptor copolymers, has demonstrated that branched side chains can lead to high charge carrier mobilities, sometimes even exceeding those of their linear counterparts. frontiersin.orgosti.govacs.org For instance, in some DPP-based polymers, branched side chains have been shown to facilitate the formation of highly ordered, two-dimensionally extended domains, which are beneficial for charge transport. acs.org The introduction of branched alkyl chains has also been successful in developing high-performance n-type organic semiconductors that can be processed from more environmentally friendly, nonhalogenated solvents. rsc.org
The interplay between the enhanced solubility and the modified solid-state packing afforded by branched side chains like the 2-methylhexadecyl group is a key consideration in the molecular engineering of next-generation organic semiconductors. The ability to control these properties through the strategic selection of side-chain precursors like this compound is thus a powerful tool for developing materials with superior performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.
Research Findings on the Impact of Branched Side Chains on Organic Semiconductor Performance
The following table summarizes the performance of several diketopyrrolopyrrole (DPP)-based copolymers with different side-chain architectures, illustrating the significant impact of side-chain engineering on the hole mobility in organic field-effect transistors.
| Polymer System | Side Chain Type | Highest Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | On/Off Current Ratio | Reference |
| DPP-based copolymer with carbazole (B46965) donor units | Branched | 2.3 x 10⁻² | - | frontiersin.org |
| DPP-based copolymer with carbazole donor units | Linear | 1.1 x 10⁻² | - | frontiersin.org |
| Diketopyrrolopyrrole-terthiophene-based conjugated polymer (PDPP3T-1) | Hydrophilic triethylene glycol (TEG) & alkyl | 2.6 | - | osti.gov |
| Diketopyrrolopyrrole-bithiophene (DPPBT)-based copolymer | 2-decyltetradecyl ester-labeled | 2.30 | > 10⁶ | acs.org |
Advanced Analytical and Spectroscopic Characterization
High-Resolution Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, HPLC, UPLC)
Chromatographic methods are essential for separating 1-Bromo-2-methylhexadecane from reaction mixtures and for determining its purity. Given its volatility and thermal stability, Gas Chromatography (GC) is a particularly suitable technique.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier method for analyzing volatile compounds like this compound. Commercial suppliers often use GC to assess the purity of this compound, typically achieving levels greater than 98.0%. tcichemicals.comtcichemicals.com In a typical GC-MS analysis, the compound is separated on a long, non-polar capillary column. The retention time is characteristic of the compound under specific conditions, while the mass spectrometer provides definitive structural information based on the mass-to-charge ratio and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): While less common for non-polar compounds like long-chain alkyl halides, reversed-phase HPLC or UPLC can be employed for analysis. sigmaaldrich.com These techniques are particularly useful for non-volatile impurities that may not be detectable by GC. The separation would be achieved using a non-polar stationary phase (e.g., C18) and a polar mobile phase. UPLC offers the advantage of higher resolution and faster analysis times compared to traditional HPLC.
Table 1: Representative Chromatographic Parameters for this compound Analysis
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Typical Application |
|---|---|---|---|---|
| GC-MS | Capillary (e.g., 5% Phenyl Polysiloxane) | Helium | Mass Spectrometer | Purity testing, identification of volatile impurities |
| HPLC | Reversed-Phase (e.g., C18, 5 µm) | Acetonitrile/Water Gradient | UV or MS | Separation from non-volatile materials |
| UPLC | Reversed-Phase (e.g., C18, <2 µm) | Acetonitrile/Water Gradient | UV or MS | High-resolution separation, rapid purity checks |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. tcichemicals.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂-Br (C1 protons) | ~3.3 - 3.5 | Doublet of doublets | 2H |
| -CH(CH₃)- (C2 proton) | ~1.7 - 1.9 | Multiplet | 1H |
| -(CH₂)₁₃- | ~1.2 - 1.4 | Broad multiplet | 26H |
| -CH(CH₃)- (C2-methyl protons) | ~1.0 - 1.1 | Doublet | 3H |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. The carbon atom attached to the bromine (C1) will be significantly shifted downfield. The symmetry of the molecule dictates that the two methyl groups attached to C2 and the terminal methyl group of the hexadecyl chain will have distinct signals. docbrown.info
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CH₂Br) | ~38 - 42 |
| C2 (-CH(CH₃)-) | ~35 - 39 |
| C2-Methyl (-CH(CH₃)-) | ~18 - 22 |
| C3 | ~30 - 34 |
| C4-C14 (Alkyl chain) | ~22 - 32 |
| C15 | ~22 - 23 |
Two-dimensional NMR experiments are crucial for confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the C1 protons and the C2 proton, and between the C2 proton and the protons of the C2-methyl group, confirming the 1-bromo-2-methyl arrangement. libretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
While typically analyzed in solution, solid-state NMR can provide unique insights into the conformation and dynamics of this compound in the solid phase. Studies on the closely related 2-methylhexadecane (B72761) have utilized solid-state NMR to investigate its behavior within host matrices like urea (B33335) and thiourea. scilit.com This suggests that solid-state NMR could be used to study the packing and conformational preferences of this compound in crystalline or complexed forms.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a molecule. For halogenated compounds, MS is particularly diagnostic.
The mass spectrum of this compound will exhibit a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. docbrown.infomsu.edu This pattern is a definitive indicator of the presence of a single bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. msu.eduyoutube.com
Fragmentation of the molecular ion provides further structural proof. A common fragmentation pathway for alkyl halides is the loss of the halogen atom. docbrown.info For this compound, this would result in the loss of a bromine radical (·Br) to produce a prominent peak corresponding to the C₁₇H₃₅⁺ carbocation. Subsequent fragmentation of this alkyl cation would produce a series of smaller carbocation fragments, typically differing by 14 mass units (corresponding to a CH₂ group). libretexts.org Analysis of analogous compounds like 1-bromo-2-methyldecane (B137329) shows characteristic peaks for smaller alkyl fragments like butyl (m/z 57) and propyl (m/z 43) cations. nih.gov
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Ion | Comments |
|---|---|---|
| 318 / 320 | [C₁₇H₃₅Br]⁺ | Molecular ion pair (M⁺ and M+2⁺), confirming the presence of one bromine atom |
| 239 | [C₁₇H₃₅]⁺ | Loss of ·Br from the molecular ion |
| 57 | [C₄H₉]⁺ | Butyl cation; a common fragment from long alkyl chains |
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. These two methods are complementary; IR spectroscopy is particularly sensitive to vibrations of polar functional groups, while Raman spectroscopy excels at detecting vibrations of non-polar, symmetric bonds, such as the carbon backbone. researchgate.netmt.com For a molecule like this compound, a combined analysis provides a comprehensive structural fingerprint.
In the context of long-chain molecules, IR spectroscopy is highly effective for analyzing terminal end groups and side chains, whereas Raman spectroscopy is more powerful for understanding the polymer backbone structure and conformation. mt.com
Infrared (IR) Spectroscopy Analysis
The IR spectrum of this compound is dominated by absorptions arising from the vibrations of its alkyl chain. The primary functional groups contributing to the spectrum are the C-H bonds of the methyl and methylene (B1212753) groups and the terminal C-Br bond.
C-H Stretching Vibrations: Strong absorption bands are expected in the 2850-2975 cm⁻¹ region, which are characteristic of symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups. docbrown.info
C-H Bending Vibrations: The spectrum will also display bending (deformation) vibrations for the methyl and methylene groups. These typically appear in the 1480-1370 cm⁻¹ range. docbrown.info A specific C-H wagging vibration associated with the -CH₂Br group is anticipated between 1300 and 1150 cm⁻¹. orgchemboulder.com
C-Br Stretching Vibration: The most characteristic absorption for identifying this compound as an alkyl halide is the C-Br stretch. For bromoalkanes, this vibration gives rise to a strong band in the fingerprint region, typically between 690 and 515 cm⁻¹. orgchemboulder.com The presence of a methyl group adjacent to the carbon bearing the bromine may slightly shift this frequency.
Raman Spectroscopy Analysis
Raman spectroscopy provides complementary information, particularly regarding the long hydrocarbon chain.
Longitudinal Acoustic Mode (LAM): A key feature in the low-frequency region of the Raman spectrum of long-chain alkanes is the Longitudinal Acoustic Mode (LAM). The frequency of this mode is inversely proportional to the length of the straight all-trans segment of the alkyl chain. mdpi.com While the methyl branch at the C-2 position introduces a conformational kink, a LAM band corresponding to the long C14 segment would still be expected. The frequency of the LAM in substituted alkanes, such as bromoalkanes, is also influenced by the mass of the terminal group. mdpi.com
C-Br Stretching: The C-Br stretch is also Raman active and would appear in the 690-515 cm⁻¹ range, confirming the data from the IR spectrum.
The combination of these spectroscopic techniques allows for a detailed and unambiguous identification of the key functional groups and structural features of this compound.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibration | Infrared (IR) Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (CH₂, CH₃) | 2850 - 2975 | 2850 - 2975 | Strong (IR), Strong (Raman) | Characteristic of the long alkyl chain. |
| C-H Bend (CH₂, CH₃) | 1370 - 1480 | 1370 - 1480 | Medium (IR), Medium (Raman) | Scissoring and bending modes. |
| C-H Wag (-CH₂Br) | 1300 - 1150 | Weak/Not Observed | Medium (IR) | Specific to the terminal alkyl halide group. orgchemboulder.com |
| C-C Stretch | Weak/Not Observed | 800 - 1200 | Weak (IR), Strong (Raman) | Provides information on the carbon backbone conformation. |
| C-Br Stretch | 515 - 690 | 515 - 690 | Strong (IR), Strong (Raman) | Key fingerprint for the bromoalkane functionality. orgchemboulder.com |
| LAM | Not Observed | Low Frequency (<400) | Medium (Raman) | Related to the length of the all-trans alkyl chain segment. mdpi.com |
X-ray Crystallography for Solid-State Structure and Packing Efficiency (for related compounds or derivatives)
Crystal Structure of Related Long-Chain Alkanes
The crystal structure of unsubstituted n-hexadecane (C₁₆H₃₄) is well-characterized. It crystallizes in a triclinic form, where the molecules adopt a fully extended all-trans conformation and pack in a parallel fashion to maximize van der Waals interactions. researchgate.net This efficient packing results in a dense, layered structure. Other long-chain alkanols and diols, like 1-hexadecanol (B1195841) and 1,16-hexadecanediol, also exhibit ordered, layered structures in their solid state, driven by the need to efficiently pack the long alkyl chains. researchgate.netnih.gov
Influence of Substituents on Packing
The introduction of substituents onto the hexadecane (B31444) backbone significantly influences the crystal packing. For this compound, two key features will disrupt the ideal packing of a simple n-alkane:
The Bromine Atom: The large, polarizable bromine atom at the C-1 position will introduce strong dipole-dipole and halogen-halogen interactions. These interactions can compete with the van der Waals forces that dominate alkane packing, potentially leading to different packing motifs. The C-Br bond length is significantly longer than a C-C or C-H bond, altering the surface of the molecule at the chain end.
The Methyl Group: The methyl group at the C-2 position acts as a branch, creating steric hindrance that prevents the chains from packing as closely as linear alkanes. tandfonline.com This disruption typically lowers the melting point and density compared to the linear isomer (1-bromoheptadecane) and can lead to less ordered or more complex crystal structures. The low reactivity of branched dibromoalkanes in certain reactions has been attributed to this type of steric hindrance near a reaction site. tandfonline.com
Predicted Solid-State Structure and Packing Efficiency
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reaction mechanisms of molecules like 1-Bromo-2-methylhexadecane.
Density Functional Theory (DFT) Studies on Reaction Pathways
While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the reactivity of bromoalkanes is a well-studied area. DFT calculations on analogous haloalkanes reveal that their reactions, such as nucleophilic substitution and elimination, are governed by the electronic nature of the carbon-bromine (C-Br) bond and the steric hindrance around the reaction center.
For this compound, DFT studies would likely focus on mapping the potential energy surfaces for various reaction coordinates. For instance, in a nucleophilic substitution reaction, DFT can be used to calculate the activation energy barriers for both S\textsubscript{N}1 and S\textsubscript{N}2 pathways. The presence of the methyl group at the C2 position introduces significant steric hindrance, which would be expected to disfavor a direct S\textsubscript{N}2 attack at the C1 carbon. DFT calculations would quantify this steric effect and likely show a preference for an S\textsubscript{N}1-like mechanism involving a carbocation intermediate, or an elimination (E2) pathway, depending on the nature of the attacking species and solvent conditions.
In the context of reductive dehalogenation, a process relevant in environmental chemistry and organic synthesis, DFT studies on similar bromoalkanes have shown that the reaction can proceed via single electron transfer (SET) mechanisms. chinesechemsoc.org For this compound, a DFT study would model the interaction with a reducing agent, calculating the energy changes and transition states involved in the C-Br bond cleavage to form a 2-methylhexadecyl radical.
A representative, hypothetical reaction pathway analysis for a generic bromoalkane undergoing substitution is presented in the table below.
| Reaction Pathway | Key Intermediate/Transition State | Typical Calculated Activation Energy (kcal/mol) |
| S\textsubscript{N}2 | Pentacoordinate transition state | 20 - 30 |
| S\textsubscript{N}1 | Secondary carbocation | 15 - 25 (for carbocation formation) |
| E2 | Concerted transition state | 20 - 35 |
Note: These are generalized values for illustrative purposes and the actual values for this compound would require specific calculations.
Computational Analysis of C-Br Bond Strength and Reactivity
The strength and reactivity of the C-Br bond are central to the chemistry of this compound. Computational methods can provide a quantitative measure of the bond dissociation energy (BDE) of the C-Br bond. For primary bromoalkanes, the C-Br bond is known to be the weakest and most polarizable bond, making it the most likely site for initial reaction.
DFT calculations on a range of alkyl bromides have shown that the C-Br BDE is influenced by the substitution pattern of the alkyl chain. researchgate.net For this compound, the primary nature of the C-Br bond suggests a BDE in the typical range for such compounds. However, the presence of the methyl group at the adjacent carbon can have a subtle electronic effect. Computational analysis would likely involve homolytic cleavage of the C-Br bond to generate a primary alkyl radical and a bromine atom. The calculated BDE would be a key descriptor of its reactivity, for instance, in radical-mediated reactions. princeton.edu
Furthermore, the reactivity can be analyzed through calculated electronic properties such as the distribution of molecular orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized along the C-Br bond, specifically a σ* anti-bonding orbital. aip.org The energy of this LUMO is a critical factor in reactions involving nucleophilic attack or electron transfer. A lower LUMO energy generally correlates with higher reactivity towards electron donors.
A table of representative C-Br bond properties for different types of alkyl bromides is provided below.
| Compound Type | C-Br Bond Dissociation Energy (kcal/mol) | C-Br Bond Length (Å) |
| Methyl Bromide | ~70 | ~1.93 |
| Primary Alkyl Bromide | ~69 | ~1.94 |
| Secondary Alkyl Bromide | ~68 | ~1.96 |
| Tertiary Alkyl Bromide | ~65 | ~1.98 |
Note: These are typical experimental and calculated values. The specific values for this compound would depend on the level of theory and basis set used in the calculation.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound over time.
Conformational Preferences and Stereoisomerism
The long hexadecyl chain of this compound allows for a vast number of possible conformations due to rotation around the numerous C-C single bonds. MD simulations can be employed to explore these conformational preferences by modeling the interactions between different parts of the molecule. aip.orgaip.org The simulations would reveal the most populated conformations in different environments (e.g., in the gas phase or in a solvent). It is expected that the long alkyl chain will predominantly adopt extended, anti-periplanar conformations to minimize steric strain, with occasional gauche defects. lumenlearning.com
Interactions in Inclusion Compounds (e.g., Urea (B33335) Adducts)
Long-chain alkanes and their derivatives are known to form inclusion compounds with host molecules like urea. In these structures, the guest molecule (this compound) is encapsulated within channels formed by the host lattice. MD simulations are particularly well-suited to study the dynamics and interactions within these confined environments. worldscientific.comworldscientific.com
For this compound, MD simulations would model the molecule within the urea tunnel. These simulations can provide insights into the translational and rotational motion of the guest molecule within the host channel. worldscientific.comworldscientific.com The presence of the methyl branch would likely introduce some steric constraints on the guest's mobility compared to a linear alkane of similar length. byu.edu The polar C-Br group might also engage in specific electrostatic interactions with the urea host molecules. The simulations could predict the preferred orientation of the guest molecule and the impact of the methyl branch and bromo-substituent on the stability and structure of the inclusion compound.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers methods to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for structural elucidation.
For this compound, computational methods can be used to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govresearchgate.netarxiv.org This is typically done by first performing a geometry optimization of the molecule (often using DFT) and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For a molecule as flexible as this compound, it would be necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers to obtain accurate predictions.
Vibrational Spectroscopy: The prediction of IR and Raman spectra involves calculating the vibrational frequencies and their corresponding intensities. uit.no This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) at the optimized geometry. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, CH₂ bending, and the characteristic C-Br stretching frequency. The C-Br stretch is expected to appear in the lower frequency region of the IR spectrum.
A hypothetical table of predicted spectroscopic data is shown below.
| Spectroscopic Technique | Predicted Data Type | Expected Values/Regions for this compound |
| ¹³C NMR | Chemical Shift (ppm) | C1: ~35-45, C2: ~30-40, Alkyl Chain: ~10-35 |
| ¹H NMR | Chemical Shift (ppm) | H at C1: ~3.3-3.6, H at C2: ~1.6-1.9, CH₃: ~0.8-1.1, Alkyl Chain: ~1.2-1.4 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C-H stretch: ~2850-2960, CH₂ bend: ~1465, C-Br stretch: ~550-650 |
Note: These are estimated values based on typical ranges for similar functional groups and structures. Accurate predictions require specific quantum chemical calculations.
Environmental Disposition and Biotransformation Research
Biodegradation Pathways of Long-Chain Bromoalkanes by Microbial Strains (e.g., Pseudomonas)
The microbial breakdown of long-chain bromoalkanes is a key process in their environmental degradation. Bacteria, in particular, have evolved enzymatic systems to utilize these compounds as sources of carbon and energy.
Research has shown that various bacterial strains can degrade haloalkanes. mdpi.com While information on organobromine compounds is less extensive than for their chlorinated counterparts, the existing data indicate that degradation pathways are broadly similar, often proceeding more readily for bromo- and iodo- compounds. researchgate.net
Pseudomonas species are frequently implicated in the degradation of bromoalkanes. researchgate.netnih.gov For instance, Pseudomonas isolates ES-1 and ES-2 have demonstrated a broad capacity to degrade various bromoalkanes. researchgate.netnih.gov The degradation of water-insoluble long-chain bromoalkanes by these strains involves a multi-step process:
Extracellular Emulsification : The bacteria secrete surface-active agents to emulsify the hydrophobic bromoalkane, increasing its bioavailability. researchgate.netnih.gov
Dehalogenation : An inducible hydrolytic dehalogenase enzyme cleaves the carbon-bromine bond. researchgate.netuniprot.org This is a critical step, converting the bromoalkane into a more biodegradable alcohol. asm.org For 1-Bromo-2-methylhexadecane, this would result in the formation of 2-methylhexadecan-1-ol.
Intracellular Degradation : The resulting alcohol is then transported into the cell and metabolized through established pathways for fatty alcohol degradation, such as oxidation to an aldehyde and then to a fatty acid, which can enter the beta-oxidation cycle. researchgate.netnih.gov
Other bacterial genera, such as Arthrobacter, are also capable of degrading long-chain haloalkanes. Arthrobacter sp. strain HA1 has been observed to utilize compounds like 1-bromohexadecane (B154569) and 1-chlorohexadecane (B1210310) for growth, presumptively through the action of a haloalkane dehalogenase. uni-konstanz.de The degradation of n-hexadecane by strains of Pseudomonas aeruginosa, Rhodococcus sp., and Ochrobactrum intermedium involves the enzymes alkane hydroxylase and alcohol dehydrogenase, which are central to the breakdown of the alkane backbone after the initial dehalogenation step. nih.gov
The initial enzymatic attack on bromoalkanes is typically hydrolytic, catalyzed by a haloalkane dehalogenase, which replaces the bromine atom with a hydroxyl group from water. uniprot.orgasm.org
Table 1: Microbial Strains and Enzymes in Bromoalkane Degradation
| Microbial Strain | Substrate Examples | Key Enzyme Type | Initial Product | Reference |
|---|---|---|---|---|
| Pseudomonas sp. ES-1, ES-2 | 1-Bromooctane | Hydrolytic Dehalogenase | 1-Octanol | researchgate.net, nih.gov |
| Pseudomonas pavonaceae | 1,2-Dibromoethane (B42909), other haloalkanes | Haloalkane Dehalogenase (DhaA) | Primary Alcohol | uniprot.org |
| Arthrobacter sp. HA1 | 1-Bromohexadecane, 1-Chlorohexadecane | Presumed Haloalkane Dehalogenase | Corresponding Alcohol | uni-konstanz.de |
| Yarrowia lipolytica | 1-Bromobutane, 1-Bromodecane | Dehalogenase | 1-Butanol, 1-Decanol | researchgate.net, frontiersin.org |
| Pseudomonas cichorii 170 | 1,3-Dichloropropene, 1-halo-n-alkanes | Haloalkane Dehalogenase | 3-Chloroallyl alcohol | scispace.com |
Environmental Fate and Transport Mechanisms of Haloalkanes
The movement and distribution of haloalkanes like this compound in the environment are governed by their physical and chemical properties. rushim.ru As a heavy hydrocarbon, it is expected to exhibit specific partitioning behavior. lyellcollection.orgresearchgate.net
Key processes influencing the environmental fate and transport of these compounds include:
Partitioning : Fugacity models show that heavy hydrocarbons have a strong tendency to partition into soil and non-aqueous phase liquids (NAPLs) rather than remaining in water or air. lyellcollection.org This indicates that if released into the environment, this compound would likely accumulate in soil, sediment, and organic matter.
Sorption : Due to its low water solubility and hydrophobic nature, this compound will strongly adsorb to soil and sediment particles. This process, known as sorption, significantly reduces its mobility in the environment and limits its transport into groundwater. lyellcollection.orgwur.nl
Volatilization : While volatilization can be a significant transport mechanism for lighter haloalkanes, it is less important for long-chain compounds. wur.nl The low vapor pressure of a large molecule like this compound means it is not likely to be significantly transported through the atmosphere.
Atmospheric Deposition : For any fraction that does enter the atmosphere, transport can occur, followed by wet (precipitation-mediated) or dry deposition back to soil and water surfaces. wur.nl
Table 2: Key Environmental Fate and Transport Processes for Long-Chain Haloalkanes
| Process | Description | Relevance for this compound | Reference |
|---|---|---|---|
| Sorption | Adherence of the chemical to soil and sediment particles. | High. The compound is expected to be strongly bound to organic matter, limiting mobility. | lyellcollection.org, wur.nl |
| Partitioning | Distribution between environmental compartments (air, water, soil, biota). | Predominantly partitions to soil and sediment; low partitioning to air and water. | lyellcollection.org |
| Volatilization | Evaporation from soil or water surfaces into the atmosphere. | Low. Due to its high molecular weight and low vapor pressure. | wur.nl |
| Leaching | Movement through the soil profile into groundwater. | Extremely limited due to strong sorption to soil particles. | lyellcollection.org |
| Atmospheric Deposition | Return of the chemical from the atmosphere to the Earth's surface. | Minor pathway, as significant atmospheric concentration is not expected. | wur.nl |
Research on Abiotic Degradation Processes in Environmental Matrices
In addition to biodegradation, haloalkanes can be transformed by non-biological (abiotic) processes in the environment. clu-in.org These reactions are influenced by environmental factors such as sunlight, pH, and the presence of other reactive chemical species.
Hydrolysis : This is a chemical reaction with water that can break the carbon-halogen bond. While an important pathway for some smaller haloalkanes, the rate of hydrolysis for long-chain bromoalkanes under typical environmental pH conditions is generally slow.
Photolysis : Organic compounds can be degraded by photochemically generated oxidants like hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO₃•) in the atmosphere and water. rushim.rutandfonline.com Direct photolysis, where the molecule itself absorbs sunlight and breaks down, is also possible but depends on the molecule's ability to absorb light in the solar spectrum.
Oxidative Reactions : Abiotic bromination of soil organic matter has been observed in the presence of inorganic oxidants like hydrogen peroxide (H₂O₂) or certain forms of iron (Fe³⁺). nih.gov These same oxidative processes could potentially contribute to the degradation of organobromine compounds already present in the soil. In aqueous systems, photooxidation reactions can lead to the bromination of other organic molecules, a process that indicates the potential for reactive bromine species to be involved in abiotic transformations. nih.gov
Table 3: Potential Abiotic Degradation Processes for Bromoalkanes
| Process | Description | Environmental Matrix | Potential Significance | Reference |
|---|---|---|---|---|
| Hydrolysis | Reaction with water leading to cleavage of the C-Br bond. | Water, Soil | Generally slow for long-chain bromoalkanes at neutral pH. | researchgate.net |
| Photolysis | Degradation by sunlight, either directly or via reaction with photochemically produced radicals (e.g., •OH). | Atmosphere, Surface Water | Can be significant for compounds in the upper layers of water or in the atmosphere. | rushim.ru, tandfonline.com |
| Oxidation | Reaction with chemical oxidants naturally present in the environment (e.g., Fe³⁺, H₂O₂). | Soil, Water | Can contribute to transformation, especially in specific soil environments. | nih.gov |
Q & A
Basic: What is the standard synthetic route for 1-bromo-2-methylhexadecane in laboratory settings?
Answer:
this compound is synthesized via bromination of 2-methylhexadecan-1-ol using red phosphorus and bromine. The reaction is conducted under controlled stoichiometric ratios (e.g., 0.33 mol bromine per 0.5 mol alcohol) and involves filtering excess phosphorus at 16–20°C. The product is isolated via fractional distillation, with a reported boiling range of 202–203°C at 21 mmHg .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
- IR Spectroscopy : Use 10% solutions in CCl₄ (3800–1333 cm⁻¹) and CS₂ (1333–400 cm⁻¹) to identify C-Br stretching (~560 cm⁻¹) and alkyl chain vibrations .
- GC-MS : Confirm molecular weight (319.37 g/mol) via electron ionization mass spectrometry, monitoring for characteristic fragmentation patterns (e.g., loss of Br⁻) .
- NMR : Analyze branching using ¹H/¹³C NMR, focusing on methyl group splitting (δ ~1.6 ppm) and brominated carbon signals .
Advanced: How can researchers optimize the synthesis to improve yield and minimize side reactions?
Answer:
- Stoichiometry : Adjust bromine-to-alcohol ratios to reduce HBr byproducts.
- Temperature Control : Maintain reaction temperatures below 25°C to prevent alkyl bromide decomposition.
- Catalyst Purity : Use freshly activated red phosphorus to enhance bromination efficiency .
- Inert Atmosphere : Conduct reactions under nitrogen to avoid oxidation of intermediates .
Basic: What are the critical physical properties relevant to handling?
Answer:
Key properties include:
- Boiling Point : 357.2°C at 760 mmHg .
- Density : 1.00 g/cm³ (liquid at 20°C) .
- Refractive Index : 1.461, critical for reaction monitoring via polarimetry .
- Stability : Hygroscopic; store in anhydrous conditions to prevent hydrolysis .
Advanced: How should discrepancies in reported thermodynamic data (e.g., melting points) be addressed?
Answer:
- Cross-Validation : Use differential scanning calorimetry (DSC) to measure melting points independently.
- Sample Purity : Compare results with >98% GC-pure samples to rule out contaminants .
- Isomerization Checks : Analyze for possible stereoisomers via chiral HPLC if branching inconsistencies arise .
Basic: What purity assessment techniques are validated for research-grade samples?
Answer:
- Gas Chromatography (GC) : Flame ionization detection with a non-polar column (e.g., DB-5) ensures >98% purity .
- Elemental Analysis : Validate bromine content (~25.1%) via combustion analysis .
- Titration : Quantify residual HBr using standardized NaOH .
Advanced: What experimental precautions are necessary in nucleophilic substitution reactions?
Answer:
- Steric Hindrance Mitigation : Use polar aprotic solvents (e.g., DMF) to enhance nucleophile accessibility to the hindered 2-methyl position.
- Reaction Monitoring : Track progress via TLC (hexane:ethyl acetate eluent) or in-situ ¹H NMR to detect intermediates .
- Temperature Optimization : Elevate reaction temperatures (60–80°C) to overcome kinetic barriers .
Basic: How does the molecular structure influence reactivity compared to linear alkyl bromides?
Answer:
The 2-methyl group introduces steric hindrance, reducing SN2 reactivity. This necessitates:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Catalysts : Phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction rates .
Advanced: What strategies exist for analyzing degradation products under prolonged storage?
Answer:
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks, then profile degradation via LC-MS.
- Light Sensitivity Tests : Compare UV-exposed vs. dark-stored samples to identify photolytic byproducts (e.g., alkenes from dehydrohalogenation) .
- Hydrolysis Monitoring : Detect carboxylic acids (from H₂O contamination) via FTIR or pH titration .
Basic: What are the recommended storage conditions to maintain stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
